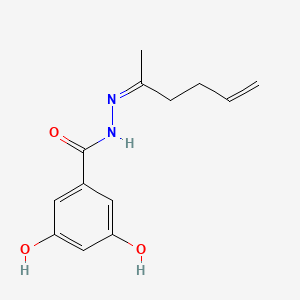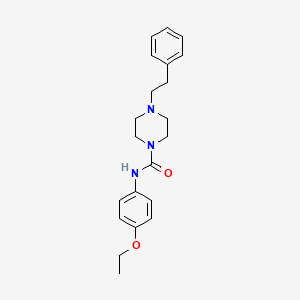
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPU belongs to the class of urea-based compounds and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3β and cyclin-dependent kinase 2. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been found to bind to the adenosine receptor A2A and modulate its activity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. Another area of research is the development of new synthetic methods for N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea and its effects on various biological systems.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized through a simple one-pot reaction between 2-aminopyridine and 2-ethoxyphenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified through column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a potential candidate for drug development. N-(2-ethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-9-5-4-8-12(13)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWLRISVKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)

![4-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397051.png)


![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5397078.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)
![N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5397096.png)